Lipophilicity and Hydrogen-Bond Capacity Comparison
Relative to 4-hydroxy‑7‑methoxy‑3‑phenylcoumarin (CAS 2555‑24‑0), the target compound carries an additional 4′‑methoxy substituent that increases the calculated octanol‑water partition coefficient (XLogP3) by approximately 0.5 log units and adds one hydrogen‑bond acceptor [1][2]. This shift places the compound in a more favourable lipophilicity window for passive membrane permeation while preserving the single hydrogen‑bond donor required for strong, directional interactions with biological targets [1].
| Evidence Dimension | XLogP3 (lipophilicity) and hydrogen‑bond acceptor count |
|---|---|
| Target Compound Data | XLogP3 = 2.9; HBA = 5; HBD = 1 |
| Comparator Or Baseline | 4‑Hydroxy‑7‑methoxy‑3‑phenylcoumarin (CAS 2555‑24‑0): estimated XLogP3 ≈ 2.4; HBA = 4; HBD = 1 |
| Quantified Difference | ΔXLogP3 ≈ +0.5; ΔHBA = +1 |
| Conditions | Computed descriptors from PubChem 2025.09.15 release; XLogP3 algorithm version 3.0 |
Why This Matters
For procurement decisions, this 0.5 log unit lipophilicity increase can determine CNS penetration or hepatocyte uptake, making CAS 39923‑40‑5 more suitable for campaigns requiring moderate lipophilicity without introducing additional hydrogen‑bond donors.
- [1] PubChem. Compound Summary for CID 54678441: 4-Hydroxy-7-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one. National Center for Biotechnology Information (2025). View Source
- [2] PubChem. Compound Summary for CID 3016162: 4-Hydroxy-7-methoxy-3-phenylcoumarin (CAS 2555-24-0). National Center for Biotechnology Information (2025). View Source
